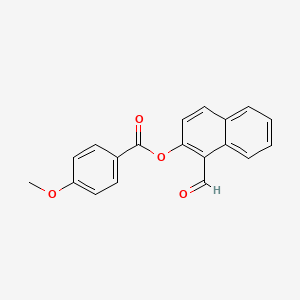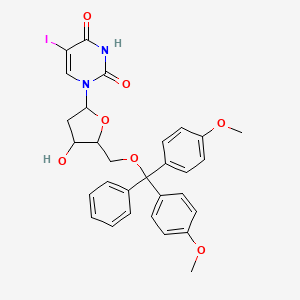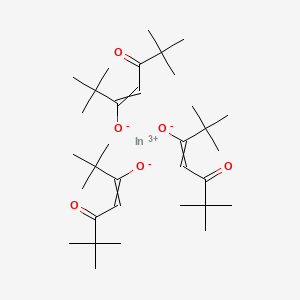
1-Formylnaphthalen-2-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Formylnaphthalen-2-yl 4-methoxybenzoate is an organic compound with the molecular formula C19H14O4 It is a derivative of naphthalene and benzoic acid, featuring a formyl group attached to the naphthalene ring and a methoxy group attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formylnaphthalen-2-yl 4-methoxybenzoate typically involves the esterification of 1-formylnaphthalene-2-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1-Formylnaphthalen-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-Formylnaphthalen-2-yl 4-carboxybenzoate.
Reduction: 1-Hydroxynaphthalen-2-yl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Formylnaphthalen-2-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-Formylnaphthalen-2-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with similar structural features but lacking the naphthalene moiety.
Ethyl 4-methoxybenzoate: Another ester with a similar benzoate structure but different alkyl group.
4-Coumarinyl 4-methoxybenzoate: A coumarin derivative with similar ester functionality but different aromatic system .
Uniqueness
1-Formylnaphthalen-2-yl 4-methoxybenzoate is unique due to the presence of both naphthalene and benzoate moieties, which confer distinct chemical and physical properties. The combination of these two aromatic systems can lead to unique electronic and steric effects, making it a valuable compound for various applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C19H14O4 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
(1-formylnaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C19H14O4/c1-22-15-9-6-14(7-10-15)19(21)23-18-11-8-13-4-2-3-5-16(13)17(18)12-20/h2-12H,1H3 |
Clave InChI |
KUHRRHWPKXJFGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503750.png)


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12503774.png)
![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)
![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)
